molecular formula C13H14N4O2S2 B3606311 N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE

N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE

Cat. No.: B3606311
M. Wt: 322.4 g/mol
InChI Key: RKGSUTKGNBEYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinylthiol with an acylating agent to form an intermediate, which is then reacted with 2-thiophenecarbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazide derivatives.

Scientific Research Applications

N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-[(E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-[(E)-1-(2-THIENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

N’~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-8-6-9(2)15-13(14-8)21-7-11(18)16-17-12(19)10-4-3-5-20-10/h3-6H,7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGSUTKGNBEYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE
Reactant of Route 6
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N'~2~-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE

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